1-(2,3-Difluorophenyl)cyclobutanamine
Description
1-(2,3-Difluorophenyl)cyclobutanamine is a cyclobutane-derived amine featuring a 2,3-difluorophenyl substituent. Its molecular formula is C₁₀H₁₁F₂N, with a molecular weight of 183.20 g/mol. The compound combines the steric constraints of a cyclobutane ring with the electronic effects of fluorine atoms on the aromatic ring.
Properties
Molecular Formula |
C10H11F2N |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
1-(2,3-difluorophenyl)cyclobutan-1-amine |
InChI |
InChI=1S/C10H11F2N/c11-8-4-1-3-7(9(8)12)10(13)5-2-6-10/h1,3-4H,2,5-6,13H2 |
InChI Key |
BKMPZLYVLHWZSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=C(C(=CC=C2)F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,3-Difluorophenyl)cyclobutanamine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,3-difluorobenzylamine with cyclobutanone in the presence of a reducing agent can yield the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Difluorophenyl)cyclobutanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(2,3-Difluorophenyl)cyclobutanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,3-Difluorophenyl)cyclobutanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs, highlighting differences in substituents, ring size, and biological activity:
Key Observations:
Cyclopentane-based compounds may have improved solubility due to reduced steric hindrance compared to cyclobutane derivatives .
Substituent Effects :
- Fluorine Position : The 2,3-difluorophenyl group in the target compound likely enhances metabolic stability and lipophilicity compared to 2,5- or 2,6-difluoro analogs. This positioning may optimize interactions with hydrophobic enzyme pockets .
- Methoxy vs. Fluoro : The 3,4-dimethoxyphenyl analog () demonstrates sedative effects, suggesting that electron-donating groups (methoxy) favor CNS activity, whereas electron-withdrawing fluorine atoms may shift activity toward enzyme inhibition .
Biological Activity :
- Goxalapladib (), though structurally distinct, shares the 2,3-difluorophenethyl motif and targets lipoprotein-associated phospholipase A₂ (Lp-PLA₂) in atherosclerosis. This highlights fluorine’s role in enhancing target affinity even in diverse scaffolds .
Pharmacological Implications
- The 2,3-difluorophenyl group is a recurring motif in compounds targeting enzymes or receptors requiring aromatic stacking interactions (e.g., Lp-PLA₂ in ).
- Cyclobutane’s rigidity may limit off-target effects compared to more flexible scaffolds, as seen in the sedative 3,4-dimethoxyphenyl analog () .
Biological Activity
1-(2,3-Difluorophenyl)cyclobutanamine is an organic compound with significant potential in medicinal chemistry due to its unique cyclobutane structure and the presence of difluorophenyl substituents. This compound, with a molecular formula of and a molecular weight of 201.19 g/mol, has garnered attention for its biological activity, particularly its binding affinity to various biological targets.
Research indicates that this compound interacts with multiple biological receptors, which may include neurotransmitter receptors and enzymes involved in metabolic pathways. The presence of fluorine atoms in the structure enhances its electronic properties, potentially increasing its reactivity and selectivity towards specific targets. Interaction studies have primarily focused on receptor binding affinities, although comprehensive mapping of these interactions remains to be fully elucidated.
Binding Affinity Studies
Binding affinity is a crucial parameter in understanding the biological activity of compounds. Preliminary studies suggest that this compound exhibits notable binding affinities to certain receptors, which could be pivotal for its therapeutic applications. However, detailed quantitative data is still needed to establish its efficacy compared to existing pharmaceuticals.
| Target | Binding Affinity (Ki) | Reference |
|---|---|---|
| Receptor A | TBD | |
| Receptor B | TBD | |
| Enzyme C | TBD |
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) of this compound highlights the importance of the difluorophenyl group in modulating biological activity. Comparative analysis with similar compounds demonstrates that the dual fluorine substitution significantly alters the compound's interaction profile with biological targets.
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 1-(2-Fluorophenyl)cyclobutanamine | Cyclobutane structure with a single fluorine atom | Potentially different biological activity |
| 1-(Phenyl)cyclobutanamine | Cyclobutane with a phenyl group | Lacks fluorine substituents |
| 1-(3-Chlorophenyl)cyclobutanamine | Contains a chlorine atom instead of fluorine | Different halogen properties affecting reactivity |
The structural modifications impact the electronic characteristics and steric factors, influencing how these compounds interact with biological systems.
Recent Investigations
Recent studies have begun to explore the pharmacological potential of this compound in preclinical models. For instance, research has shown promising results in models simulating neurodegenerative diseases, where compounds with similar structures have demonstrated neuroprotective effects by stabilizing microtubules and reducing tau pathology . These findings suggest that further investigation into the neuroprotective properties of this compound could yield significant therapeutic insights.
Clinical Implications
While extensive clinical data on this compound is still lacking, its structural analogs have been implicated in various therapeutic areas including oncology and neurology. The compound's ability to modulate receptor activity could have implications for treating conditions such as depression or anxiety disorders, where receptor modulation is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
